Yadanzioside M

Description

Contextualization within Quassinoid Natural Products

Quassinoids are a class of highly oxygenated, degraded triterpenoids found almost exclusively in the Simaroubaceae family. These compounds are characterized by their bitter taste and complex chemical structures. The family includes a wide array of compounds, many of which have demonstrated significant biological effects, including antitumor, antimalarial, and antiviral properties. Yadanzioside M, as a quassinoid glycoside, features a core quassinoid structure attached to a sugar moiety. This glycosidic linkage often influences the compound's solubility and pharmacokinetic properties.

The table below provides a summary of the key characteristics of this compound:

| Characteristic | Description |

| Chemical Name | This compound |

| Molecular Formula | C34H40O16 |

| Natural Source | Brucea javanica, Brucea antidysenterica acs.org |

| Compound Class | Quassinoid Glycoside |

Significance of this compound as a Compound of Academic Interest

The academic interest in this compound stems primarily from its association with the well-documented anticancer properties of the plant extracts from which it is derived. nih.gov Brucea javanica oil emulsion, which contains this compound among other active constituents, is utilized in clinical settings for the treatment of various cancers, including lung cancer. This clinical application has spurred further research into the specific contributions of its individual chemical components.

The intricate and challenging molecular architecture of this compound also makes it an interesting target for synthetic and medicinal chemists. Understanding the structure-activity relationships of this and other quassinoids is crucial for the potential development of new therapeutic agents with improved efficacy and selectivity. The pursuit of novel anticancer compounds from natural sources remains a vital area of research, and this compound represents a promising lead in this endeavor.

Overview of Current Research Trajectories

Current research involving this compound is largely centered on the broader investigation of Brucea javanica and its extracts. Network pharmacology studies have identified this compound as one of the key active ingredients in traditional formulations used for cancer therapy. These computational approaches aim to elucidate the complex mechanisms of action of multi-component herbal medicines by identifying the interactions between their chemical constituents and biological targets.

While specific in-depth biological studies focusing solely on isolated this compound are still emerging, the compound is frequently included in phytochemical analyses of Brucea species. Future research is anticipated to involve the isolation of larger quantities of this compound to enable comprehensive in vitro and in vivo studies. These investigations will be critical in determining its specific cytotoxic and antitumor activities, elucidating its mechanism of action at the molecular level, and evaluating its potential as a standalone therapeutic agent or as a component of a combination therapy. The ongoing exploration of natural products for drug discovery ensures that this compound will remain a subject of scientific inquiry.

Structure

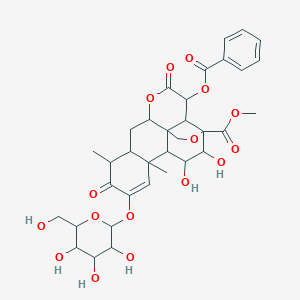

2D Structure

Properties

IUPAC Name |

methyl 3-benzoyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40O16/c1-13-15-9-18-33-12-46-34(31(44)45-3,26(33)24(29(43)49-18)50-28(42)14-7-5-4-6-8-14)27(41)23(40)25(33)32(15,2)10-16(19(13)36)47-30-22(39)21(38)20(37)17(11-35)48-30/h4-8,10,13,15,17-18,20-27,30,35,37-41H,9,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFGKHHBXLUOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(C(C(C5C2(C=C(C1=O)OC7C(C(C(C(O7)CO)O)O)O)C)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906314 | |

| Record name | Methyl 15-(benzoyloxy)-2-(hexopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-13,20-epoxypicras-1-en-21-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101559-99-3 | |

| Record name | Yadanzioside M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101559993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 15-(benzoyloxy)-2-(hexopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-13,20-epoxypicras-1-en-21-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Botanical Origins and Phytochemical Investigation of Yadanzioside M

Primary Botanical Sources

The primary sources of Yadanzioside M are plants belonging to the Brucea genus of the Simaroubaceae family. researchgate.net These shrubs and small trees are found in tropical regions of Asia and Africa and have a long history of use in traditional medicine. researchgate.netnih.gov

Brucea javanica (L.) Merr. as a Primary Source

The most prominent botanical source of this compound is Brucea javanica (L.) Merr. nih.gov This plant, an evergreen shrub distributed in Southeast Asia and northern Australia, is a well-known component of traditional Chinese medicine, where its dried ripe fruit is referred to as 'Ya-dan-zi'. nih.govnih.gov Phytochemical investigations have consistently identified the seeds and fruits of B. javanica as rich sources of various quassinoids, including this compound. nih.gov The compound is extracted from these plant parts for scientific study and characterization. nih.govnih.gov

Other Brucea Species as Sources

Beyond B. javanica, this compound has also been successfully isolated from other species within the same genus. Notably, research has documented its presence in Brucea antidysenterica, an African medicinal plant also used traditionally for treating conditions like dysentery. prota4u.orgacs.org The isolation of this compound from multiple Brucea species highlights its significance as a characteristic compound of this genus. prota4u.orgacs.org

Methodologies for Phytochemical Characterization

The identification and study of this compound from its natural sources rely on sophisticated phytochemical techniques. These methods are essential for separating the compound from a complex mixture of plant metabolites and for precisely determining its molecular structure.

Advanced Isolation and Purification Strategies from Plant Extracts

The process of isolating this compound begins with the extraction of dried and powdered plant material, typically the seeds or fruits of Brucea species, using solvents such as ethanol (B145695) or methanol. nih.gov The resulting crude extract contains a multitude of compounds, from which this compound must be separated.

Modern phytochemical laboratories employ a variety of advanced chromatographic techniques for this purpose. High-speed counter-current chromatography (HSCCC) is one such method that partitions compounds between two immiscible liquid phases, allowing for effective separation of target molecules like glycosides. nih.gov Column chromatography, using stationary phases like silica (B1680970) gel or reversed-phase C18, is also a fundamental step. The process is often carried out in multiple successive steps, using different solvent systems to gradually enrich the fraction containing this compound until a pure compound is obtained. scirp.orgnih.gov

| Technique | Principle | Role in Purification |

|---|---|---|

| Solvent Extraction | Dissolving compounds from plant matrix based on polarity (e.g., using ethanol, methanol). | Initial step to create a crude extract from raw plant material. |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. | Fractionation of the crude extract to separate compounds by polarity. |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support matrix. | Efficient separation and purification of polar compounds like glycosides from complex mixtures. nih.gov |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | High-resolution separation using a liquid mobile phase pumped through a column packed with a solid stationary phase. | Final purification step to obtain the compound at a high degree of purity. mdpi.com |

Modern Spectroscopic and Chromatographic Techniques for Structural Elucidation

Once this compound is isolated in its pure form, its exact chemical structure is determined using a combination of modern analytical methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. rsc.org Techniques like Electrospray Ionization (ESI-MS) provide highly accurate mass data. scirp.org Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure. One-dimensional (1D) NMR experiments, such as Proton (¹H) and Carbon-13 (¹³C) NMR, identify the types and number of hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are then used to piece together the molecular skeleton by revealing connections between atoms. rsc.org The structure of related quassinoid glycosides has been successfully determined using these spectral data analyses. nih.gov

| Technique | Information Provided |

|---|---|

| Mass Spectrometry (MS) | Provides the molecular weight and molecular formula (C₃₄H₄₀O₁₆). nih.govnih.gov |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Reveals the chemical environment and number of hydrogen atoms in the molecule. rsc.org |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Identifies all unique carbon atoms in the molecular structure. jst.go.jp |

| 2D NMR (e.g., COSY, HMBC) | Establishes the connectivity between atoms, allowing for the complete assembly of the molecular structure. rsc.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of MS to analyze purity and confirm identity. mdpi.com |

Biosynthetic Pathways and Precursor Studies of Yadanzioside M

Elucidation of Quassinoid Biosynthesis Pathways Relevant to Yadanzioside M

The biosynthesis of quassinoids, including this compound, originates from C30 triterpenoid (B12794562) precursors. numberanalytics.comnih.gov For a long time, the precise pathway was a matter of speculation, with suggestions of a relationship to the biosynthesis of limonoids, another class of modified triterpenoids found in the related plant families Meliaceae and Rutaceae. researchgate.netfrontiersin.org This hypothesis was based on structural similarities between the two classes of compounds. researchgate.net

Recent groundbreaking research on the invasive tree of heaven (Ailanthus altissima), a known producer of quassinoids, has provided the first experimental evidence confirming this link. nih.govfrontiersin.org Studies combining transcriptome analysis and metabolomics have successfully identified the initial committed steps of the quassinoid biosynthetic pathway. researchgate.netfrontiersin.org It has been demonstrated that the biosynthesis of quassinoids shares its early stages with that of limonoids, proceeding through a common protolimonoid intermediate, melianol (B1676181). frontiersin.orgresearchgate.net

The formation of melianol from a squalene-derived precursor involves a series of enzymatic reactions that build the fundamental scaffold of the molecule. While the complete pathway from melianol to the highly modified C20 skeleton of most quassinoids is still under investigation, the elucidation of these initial steps represents a significant leap in understanding their origin. numberanalytics.comresearchgate.net

Table 1: Key Precursors in the Early Biosynthesis of Quassinoids

| Precursor | Description | Role in Pathway |

|---|---|---|

| Triterpenoid Precursors | C30 isoprenoid compounds derived from the mevalonate (B85504) pathway in the cytosol. genome.jp | Starting point for the entire quassinoid and limonoid biosynthetic pathways. numberanalytics.com |

| Protolimonoids | Structurally simpler C30 intermediates formed from the initial triterpenoid precursors. researchgate.net | Represents the first stage of modification leading towards the quassinoid structure. frontiersin.org |

| Melianol | A shared protolimonoid intermediate for both quassinoid and limonoid biosynthesis. researchgate.net | Key branch-point intermediate from which the two distinct pathways diverge. frontiersin.orgresearchgate.net |

Enzymatic Mechanisms and Genetic Regulation in Bioproduction

The conversion of the early precursor melianol into the complex structure of this compound requires a series of specific enzymatic modifications. Although the exact enzymes for each step in the this compound pathway have not been fully characterized, analysis of its structure and comparison with related compounds like Yadanzioside L allows for the prediction of the enzyme classes involved. vulcanchem.com These late-stage modifications are responsible for the high degree of oxidation, glycosylation, and esterification characteristic of many quassinoids. vulcanchem.com

The key enzymatic reactions include:

Oxidation: Cytochrome P450 monooxygenases (CYPs) are critical for introducing hydroxyl groups at various positions on the triterpenoid skeleton. researchgate.netvulcanchem.com These oxidation reactions are crucial for creating the highly oxygenated nature of this compound and for providing attachment points for other functional groups.

Glycosylation: The attachment of sugar moieties, such as the glucopyranosyl unit in many yadanziosides, is catalyzed by UDP-glycosyltransferases (UGTs). vulcanchem.com These enzymes transfer a sugar from an activated donor molecule to the quassinoid core.

Esterification: Acyltransferases are responsible for adding ester-linked side chains, which contribute to the structural diversity and biological activity of quassinoids. vulcanchem.com

The production of these complex secondary metabolites is tightly regulated at the genetic level. The genes encoding the biosynthetic enzymes for a specific pathway are often physically clustered together on a chromosome, forming a biosynthetic gene cluster (BGC). nih.gov This co-localization facilitates the coordinated expression of all necessary enzymes. The expression of these gene clusters is typically controlled by specific transcription factors that respond to various internal (developmental) and external (environmental) signals, ensuring that the plant produces these compounds at the appropriate time and place. nih.govnih.gov While the specific regulatory network for this compound is unknown, this model of genetic regulation is a common theme in the biosynthesis of complex plant natural products. nih.gov

Table 2: Predicted Enzymatic Mechanisms in this compound Biosynthesis

| Enzyme Class | Predicted Function | Significance in this compound Formation |

|---|---|---|

| Oxidosqualene Cyclase (OSC) | Catalyzes the initial cyclization of the linear triterpenoid precursor to form the foundational ring structure. researchgate.netfrontiersin.org | Forms the basic polycyclic scaffold of the quassinoid. |

| Cytochrome P450 Monooxygenases (CYPs) | Introduce hydroxyl groups and perform other oxidative modifications on the core structure. vulcanchem.com | Responsible for the high degree of oxidation and creating sites for further modification. researchgate.net |

| UDP-Glycosyltransferases (UGTs) | Attach sugar molecules to the quassinoid aglycone. vulcanchem.com | Adds the glycosyl portion of the molecule, influencing solubility and biological interactions. |

| Acyltransferases | Catalyze the transfer of acyl groups to form ester linkages. vulcanchem.com | Adds specific side chains that are critical for the final structure and function of the compound. |

Preclinical Investigations of Biological Activities of Yadanzioside M

Anti-neoplastic Potential

Research indicates that Yadanzioside M possesses anti-cancer activity medchemexpress.com. Studies involving compounds from Brucea javanica, a source of this compound, have demonstrated cytotoxic effects against various cancer cell lines dntb.gov.uanih.gov.

This compound has been identified as a quassinoid with cytotoxic effects, particularly in the context of pancreatic adenocarcinoma cell lines nih.gov. While specific IC50 values for this compound against a broad range of cancer cell lines are still being elucidated, studies on related quassinoids from Brucea javanica have shown significant activity nih.gov. For instance, brusatol, another quassinoid isolated from the same source, exhibited potent in vitro antipancreatic cancer action with IC50 values of 0.36 µM on PANC-1 and 0.10 µM on SW1990 cell lines nih.gov. General studies on compounds with similar structural motifs also suggest cytotoxic effects against certain cancer cell lines ontosight.ai.

Table 1: In Vitro Cytotoxicity Data for Selected Yadanziosides

| Compound Name | Molecular Weight ( g/mol ) | IC50 Value | Associated Activity Context |

| Yadanzioside B | 700.76 | 0.31 | Migration of various tumor cells |

| This compound | 704.74 | 0.23 | Migration of various tumor cells |

| Yadanzioside P | 710.8 | N/A | Migration of various tumor cells (data not provided) |

Note: The exact units for the IC50 values in the source are not specified. The context provided in the source relates these values to the "migration of various tumor cells" thieme-connect.com.

The mechanisms by which this compound inhibits cancer cell growth are a subject of ongoing research. Apoptosis, or programmed cell death, is a critical cellular process that can be triggered by anti-cancer agents cusabio.comwikipedia.orgmdpi.comnih.gov. Apoptosis is mediated by caspases, which dismantle cellular components, leading to characteristic morphological changes cusabio.comnih.gov. The intrinsic mitochondrial pathway and extrinsic death receptor pathway are key routes to caspase activation cusabio.commdpi.com. Imbalances in the regulation of apoptosis are implicated in cancer development and resistance to therapy mdpi.com. Compounds derived from natural products, including quassinoids, are being investigated for their ability to induce apoptosis in cancer cells researchgate.netnih.gov. Specific pathways such as Src/FAK, NF-κB, and Cyclin D1 have been implicated in modulating cell proliferation, migration, and apoptosis in cancer models, suggesting potential targets for compounds like this compound preprints.org.

This compound and related compounds have been associated with effects on cancer cell migration thieme-connect.com. The ability of cancer cells to proliferate and migrate is fundamental to tumor growth, invasion, and metastasis mdpi.complos.org. Research into quassinoids, including Yadanziosides, has indicated their role in influencing the migration of various tumor cells thieme-connect.com. Understanding how this compound impacts these processes could reveal key mechanisms of its anti-neoplastic potential.

Anti-malarial Research in Preclinical Models

Brucea javanica, the source of this compound, has a history of traditional use in treating malaria dntb.gov.ua. Quassinoids derived from plants in the Simaroubaceae family, to which Brucea javanica belongs, are known for their antimalarial properties researchgate.netucl.ac.uk. Studies on related quassinoids have demonstrated in vitro antimalarial activity against malaria parasites, such as Plasmodium falciparum ucl.ac.uk. While direct preclinical model studies specifically on this compound's anti-malarial efficacy are limited in the reviewed literature, the established antimalarial profile of its chemical class and source plant supports further investigation in this area dntb.gov.uaresearchgate.netglpbio.com.

Anti-inflammatory Research

Compounds with structures similar to this compound have been reported to exhibit anti-inflammatory effects ontosight.ai. Furthermore, constituents of Brucea javanica have shown anti-inflammatory activities dntb.gov.ua. While specific studies detailing the anti-inflammatory mechanisms or efficacy of this compound are not extensively detailed in the provided snippets, the determination of anti-inflammatory activity is a recognized area of research for natural products . General research highlights that various plant-derived compounds can modulate inflammatory pathways, for example, by inhibiting pro-inflammatory mediators or activating antioxidant pathways psu.edumdpi.comnih.gov.

Other Documented Biological Activities in Preclinical Settings

Beyond its anti-neoplastic, anti-malarial, and anti-inflammatory potentials, compounds with similar structures to this compound have also been associated with antioxidant effects ontosight.ai. Additionally, constituents derived from Brucea javanica have demonstrated anti-bacterial and anti-diabetic activities in preclinical evaluations dntb.gov.ua. These findings suggest a broader spectrum of biological activities for this compound and related quassinoids that warrant further exploration.

Molecular Targets and Cellular Mechanisms of Yadanzioside M

Identification of Putative Molecular Targets

The identification of potential molecular targets for Yadanzioside M has been primarily driven by computational methods that predict interactions based on the compound's structure and its relationship with known biological networks.

Computational Prediction of Target Proteins (e.g., through Network Pharmacology)

Network pharmacology is an approach that combines systems biology and computational analysis to predict the targets of a drug and its effects on biological networks. nih.goviaees.orgfrontiersin.org Studies utilizing this methodology have identified this compound as an active component in Brucea javanica and have predicted its potential protein targets. nih.govthieme-connect.com

In these analyses, chemical constituents of Brucea javanica, including this compound, were identified from databases like the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP). nih.govnih.govthieme-connect.com These databases provide information on oral bioavailability (OB) and drug-likeness (DL), which are used to screen for active compounds. nih.govnih.gov For instance, this compound has been reported with an oral bioavailability of 45.04% and a drug-likeness value of 0.23. nih.govthieme-connect.com

Potential targets for these active ingredients are then predicted using tools such as the SwissTargetPrediction database. nih.gov By cross-referencing these predicted targets with genes associated with specific diseases, researchers can identify a set of common targets that may be modulated by the compound. thieme-connect.comresearchgate.net While several studies have performed network pharmacology on the extracts of Brucea javanica which contain this compound, they often focus on the most prominent or experimentally validated compounds like β-sitosterol and luteolin (B72000) for subsequent detailed analysis. nih.govnih.gov

One study on the treatment of glioblastoma identified 129 targets related to the active ingredients of Brucea javanica, which included this compound. thieme-connect.com Another study focused on oral squamous cell carcinoma identified 67 potential targets for the active components of Brucea javanica. nih.gov These analyses provide a broad overview of the potential protein interaction landscape for compounds within the plant extract.

| Active Ingredient | Oral Bioavailability (%) | Drug-Likeness | Source Database |

|---|---|---|---|

| This compound | 45.04 | 0.23 | TCMSP nih.govthieme-connect.com |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) to a protein (receptor). nih.govsciensage.info This method has been employed to investigate the interaction between this compound and various protein targets. A lower binding energy in these simulations suggests a more stable and favorable interaction between the ligand and the receptor. nih.govacs.org

In a study investigating potential antituberculosis compounds from Brucea javanica, this compound was docked with the InhA enzyme. The results showed a hydrogen bond energy of -11.71 Kcal/mol, indicating a strong binding interaction. nih.gov Another computational study exploring phytochemicals for acute myeloid leukemia (AML) noted that conformer generation for this compound was disallowed due to its structural complexity ("too many undefined stereo centers"). nih.govplos.org

Other molecular docking studies on Brucea javanica extracts have focused on different active components and their interactions with key cancer-related proteins like TP53 and MAPK1. nih.govresearchgate.net While these studies list this compound as a component, the detailed docking analyses were performed on other molecules such as β-sitosterol, luteolin, and brusatol. nih.govresearchgate.net

| Compound | Target Protein | Binding Energy (kcal/mol) | Study Context |

|---|---|---|---|

| This compound | InhA | -11.71 (Hydrogen Bond Energy) | Antituberculosis nih.gov |

Experimental Validation of Predicted Targets

Currently, there is a lack of specific experimental studies that validate the computationally predicted molecular targets of this compound. Research on the extracts of Brucea javanica has often proceeded to experimentally validate the effects of more well-known or commercially available components, such as luteolin and β-sitosterol, on cancer cell lines. nih.govnih.govresearchgate.net These experiments have confirmed the anti-proliferative and pro-apoptotic effects of these compounds and their influence on signaling pathways, but similar experimental validation for this compound is not yet available in the reviewed literature. nih.govnih.gov

Modulation of Key Cellular Signaling Pathways

Based on the network of predicted targets, computational analyses suggest that the components of Brucea javanica, including this compound, may influence several key cellular signaling pathways that are crucial in cell proliferation, survival, and inflammation.

PI3K-AKT Signaling Pathway Modulation

The PI3K-AKT signaling pathway is a critical regulator of fundamental cellular processes such as cell growth, proliferation, and survival. genome.jpwikipedia.org Dysregulation of this pathway is a hallmark of many cancers. wikipedia.org

Network pharmacology and KEGG pathway enrichment analyses of the targets of Brucea javanica constituents have consistently identified the PI3K-AKT signaling pathway as a significant area of impact. nih.govresearchgate.net Studies on oral squamous cell carcinoma and lung cancer have shown that the active components of Brucea javanica likely exert their anti-cancer effects by modulating this pathway. nih.govnih.gov While these studies identify this compound as a constituent, the subsequent experimental validations have focused on other compounds, confirming their ability to down-regulate key proteins in the PI3K-AKT pathway, such as EGFR, PI3K, and AKT. nih.gov

JAK-STAT Signaling Pathway Interactions

The JAK-STAT signaling pathway is a primary route for transducing signals from a multitude of cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis. genome.jpwikipedia.orgnih.gov

KEGG pathway analysis in a study on Brucea javanica for the treatment of oral squamous cell carcinoma pointed to the JAK-STAT signaling pathway as one of the primary mediated pathways. nih.govresearchgate.net The binding of cytokines to their receptors activates JAKs, which in turn phosphorylate STAT proteins. genome.jpfrontiersin.org These activated STATs then move to the nucleus to regulate gene expression. genome.jpwikipedia.org The computational results suggest that components of Brucea javanica may interfere with this signaling cascade, but specific experimental evidence detailing the direct interaction of this compound with components of the JAK-STAT pathway is currently unavailable.

MAPK Signaling Pathway Involvement

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. The pathway comprises several key kinase families, most notably the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.

ERK Pathway: Primarily activated by growth factors, the ERK pathway is central to regulating cell division and proliferation.

JNK and p38 Pathways: These are often termed stress-activated protein kinases (SAPKs) as they are strongly activated by cellular stressors like inflammatory cytokines and DNA damage, and are key regulators of apoptosis and inflammation researchgate.netnih.gov.

While direct experimental studies on this compound's effect on this pathway are limited, research on extracts from Brucea javanica and its constituent compounds points to significant involvement. Reviews and experimental studies have shown that other quassinoids from this plant, such as Bruceine A, can exert their anti-cancer effects by directly activating the p38 MAPK signaling pathway nih.govnih.gov. Furthermore, network pharmacology analyses of Yadanzi oil, which contains this compound, have identified MAPK1 (ERK) as a key potential target for its active components nih.gov. This collective evidence suggests that a likely mechanism of action for this compound involves the modulation of the MAPK cascade, contributing to its observed biological activities.

Table 1: Key Components of the MAPK Signaling Pathway

| Component | General Function in the Pathway |

|---|---|

| ERK (Extracellular signal-regulated kinase) | Regulates cell proliferation, differentiation, and survival. |

| JNK (c-Jun N-terminal kinase) | Responds to stress stimuli; involved in apoptosis and inflammation. |

| p38 MAPK | Responds to stress stimuli; plays a key role in inflammation and apoptosis. |

Cell Death Signaling Pathways

Apoptosis, or programmed cell death, is an essential physiological process for eliminating damaged or unwanted cells. It is tightly regulated by complex signaling pathways, which can be broadly categorized as intrinsic (mitochondrial) and extrinsic (death receptor-mediated).

The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members like Bcl-2, which prevent cell death, and pro-apoptotic members like Bax, which promote it nih.gov. The balance between these proteins determines mitochondrial membrane permeability and the release of cytochrome c, a key step in activating the caspase cascade. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, which also culminates in the activation of caspases vdoc.pub. Caspases are a family of proteases that act as the executioners of apoptosis, cleaving critical cellular substrates to orchestrate cell disassembly.

Evidence from related compounds strongly implicates these pathways in the mechanism of action of this compound. For instance, Bruceantin, another quassinoid from Brucea javanica, has been shown to activate the caspase signaling pathway and induce apoptosis medchemexpress.com. Reviews of the plant's compounds indicate that they can trigger apoptosis by downregulating the expression of the anti-apoptotic protein Bcl-2 nih.gov. Additionally, network pharmacology studies on Bruceae fructus have identified the regulation of the apoptotic process as a key function of its chemical constituents researchgate.net. These findings suggest that this compound likely induces cell death in target cells by modulating the delicate balance of pro- and anti-apoptotic proteins and activating the caspase cascade.

Table 2: Key Regulators of Cell Death Signaling

| Molecule | Role in Apoptosis |

|---|---|

| Bcl-2 | Anti-apoptotic protein; inhibits the release of cytochrome c from mitochondria. |

| Bax | Pro-apoptotic protein; promotes the release of cytochrome c. |

| Caspases | Protease enzymes that execute the final stages of apoptosis. |

EGFR Signaling Pathway Regulation

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands, initiates signaling cascades that are fundamental to cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention nih.gov. Activation of EGFR leads to the stimulation of downstream pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which drive tumor growth and protect cancer cells from apoptosis.

The direct regulatory effect of this compound on the EGFR signaling pathway has not been extensively documented in dedicated experimental studies. However, computational and network pharmacology studies provide preliminary evidence suggesting a potential interaction. A study analyzing the active ingredients of Brucea javanica identified EGFR as one of the potential core targets for the plant's compounds in treating certain cancers. While these in silico predictions require experimental validation, they provide a basis for investigating whether this compound may exert some of its anti-cancer effects by interfering with the activation or downstream signaling of EGFR.

Table 3: Key Components of the EGFR Signaling Pathway

| Component | Function |

|---|---|

| EGFR (Epidermal Growth Factor Receptor) | A receptor tyrosine kinase that initiates signaling upon ligand binding. |

| RAS | A key downstream GTPase that activates the MAPK cascade. |

| PI3K (Phosphoinositide 3-kinase) | An enzyme that initiates a major cell survival signaling pathway. |

| AKT (Protein Kinase B) | A central kinase in the PI3K pathway that promotes survival and inhibits apoptosis. |

Regulation of Gene Expression and Protein Synthesis in Target Cells

The control of gene expression and protein synthesis is fundamental to all cellular functions. Gene expression is the process by which information from a gene is used to create a functional product, such as a protein. This process is regulated at multiple levels, including the transcription of DNA into messenger RNA (mRNA) and the translation of mRNA into protein. Protein synthesis, or translation, is a complex process carried out by ribosomes and is a major point of cellular regulation.

Network pharmacology studies on Yadanzi oil and Bruceae fructus extracts, which contain this compound, have shown that their constituent compounds are significantly associated with the regulation of biological processes such as "positive regulation of gene expression" and "positive regulation of transcription" nih.govresearchgate.net. This suggests that components of the extract may influence which genes are turned on or off in a cell.

More directly, there is compelling evidence that quassinoids as a class are potent inhibitors of protein synthesis. One study investigating the effect of 63 different quassinoids on translation specifically included this compound, establishing a clear link between this class of compounds and the inhibition of protein synthesis. Another related quassinoid, Bruceine B, has also been confirmed to inhibit both protein and nucleic acid synthesis medchemexpress.com. This mechanism is significant, as the inhibition of protein synthesis can halt cell growth and proliferation, and can preferentially affect cancer cells, which often have high metabolic and protein synthesis rates. Therefore, a primary mechanism of this compound is likely the disruption of protein synthesis in target cells.

Table 4: Key Elements in Gene Expression and Protein Synthesis

| Element | Role in Regulation |

|---|---|

| Transcription Factors | Proteins that bind to DNA and regulate the rate of transcription. |

| mRNA (messenger RNA) | Carries the genetic code from the nucleus to the ribosome for translation. |

| Ribosome | The cellular machinery responsible for synthesizing proteins. |

| Translation Initiation Factors | Proteins that control the start of protein synthesis. |

Structure Activity Relationship Sar Studies of Yadanzioside M and Analogues

Correlations Between Chemical Structure and Biological Efficacy

A critical feature for the antineoplastic activity of many quassinoids is the presence of an α,β-unsaturated ketone in ring A. aau.edu.et This functionality is a common element in several potent compounds within this class. Furthermore, the presence and nature of an ester group at the C-15 position are widely recognized as a major determinant of bioactivity. ucl.ac.uk

Influence of Specific Substituents and Core Quassinoid Modifications on Activity

The potency of quassinoids can be finely tuned by modifications to specific substituents and the core structure. The ester side chain at C-15 is a primary site for variation and a key factor in determining antimalarial efficacy. ucl.ac.uk Studies suggest that this ester group may not only enhance the lipophilicity of the compound, aiding its delivery to the site of action, but may also play a direct role in the interaction with biological targets like the ribosome. ucl.ac.uk

The profound influence of the C-15 ester and the C-13 glycosylation is evident when comparing the antiprotozoal activities of various quassinoids. The table below, with data derived from studies on Entamoeba histolytica, illustrates how different substituents affect potency. Bruceantin, with its complex ester side chain, is the most active compound listed, while the glycoside Yadanzioside F shows significantly diminished activity. asm.org Glaucarubol, which lacks an ester at C-15, is the least active. asm.org

| Compound | Key Structural Features | Antiamoebic Activity (IC50, µg/ml) asm.org |

|---|---|---|

| Bruceantin | Ester at C-15 | 0.019 |

| Bruceine A | Ester at C-15 | 0.033 |

| Bruceine B | Ester at C-15 | 0.046 |

| Bruceine C | Ester at C-15 | 0.046 |

| Bruceine D | No ester at C-15 (hydroxyl group) | 0.060 |

| Yadanzioside F | Glycoside at C-13, Ester at C-15 | 0.50 |

| Glaucarubol | No ester at C-15 (hydroxyl group) | >5.0 |

Modifications to the core quassinoid structure have also been investigated. One such feature is the methyleneoxy bridge. A principal difference between quassinoids from Brucea javanica (the source of yadanziosides) and those from Simarouba amara is the bridge's location. asm.org In Brucea compounds, the oxygen is attached to C-13, while in Simarouba compounds, it is attached to C-11. However, this difference in the bridge position does not appear to significantly alter biological activity, as potent antiamoebic and antimalarial agents are found in both structural types. asm.org

Computational Modeling for SAR Prediction and Optimization

In recent years, computational or in silico methods have become valuable tools for accelerating drug discovery by predicting the biological activity of compounds and elucidating their interactions with molecular targets. researchgate.net Such models have been applied to quassinoids, including the yadanzioside family, to predict their therapeutic potential.

One in silico study used molecular docking to evaluate the potential of various phytochemicals from Brucea javanica, including several yadanziosides and bruceosides, as inhibitors of the InhA enzyme from Mycobacterium tuberculosis. researchgate.net The results showed that many of these quassinoid glycosides had a strong predicted binding affinity for the enzyme, with docking scores lower (i.e., more favorable) than the standard drug isoniazid (B1672263) (INH). researchgate.net This suggests a potential role for these compounds as antituberculosis agents.

| Compound | MolDock Score (kcal/mol) researchgate.net |

|---|---|

| Bruceoside F | -190.76 |

| Yadanzioside G | -179.99 |

| Bruceoside D | -178.68 |

| Yadanzioside I | -178.50 |

| Yadanzioside C | -174.52 |

| Isoniazid (INH) (Standard Drug) | -54.44 |

Despite the promise of computational methods, modeling complex natural products like Yadanzioside M can present significant challenges. In another in silico investigation aimed at identifying phytochemicals for acute myeloid leukemia, researchers were unable to generate a 3D conformer for this compound because it possessed "too many undefined stereocenters". nih.gov This highlights a practical limitation in the computational analysis of highly complex glycosides. In the same study, however, the related compound Yadanzioside P was successfully modeled and showed a substantial predicted binding affinity for the cancer targets MCL1 and FLT3. nih.gov

Synthetic and Semi Synthetic Methodologies for Yadanzioside M and Its Analogues

Total Synthesis Approaches to the Quassinoid Scaffold

The total synthesis of the highly oxygenated and sterically congested quassinoid scaffold represents a formidable challenge in organic chemistry. nih.gov Over the past few decades, numerous research groups have developed innovative strategies to construct the characteristic polycyclic core. nih.govresearchgate.net

Pioneering work by Grieco and his collaborators established foundational routes to several quassinoids, including the total synthesis of dl-quassin. acs.orgacs.org These early approaches often involved multi-step sequences to assemble the carbocyclic framework and install the requisite oxygenation patterns. For instance, the synthesis of (±)-chaparrinone, (-)-glaucarubolone, and (+)-glaucarubinone showcased strategic bond formations and functional group manipulations necessary to achieve these complex targets. acs.org A total synthesis of des-D-chaparrinone, which lacks the D-ring lactone, was also developed, starting from a readily available tricyclic ketone. nih.gov

More recent approaches have focused on improving efficiency and stereocontrol. A concise, enantioselective synthesis of (+)-quassin was developed, which relies on a catalytic hydrogen atom transfer (HAT) initiated annulation between two unsaturated carbonyl components to rapidly assemble the tricarbocyclic motif. nih.gov This strategy significantly shortens the synthetic sequence to 14 steps from a commercial starting material. nih.gov The key to this approach is the strategic formation of C-C bonds to construct the complex ring system efficiently. researchgate.net

Below is a table summarizing key strategies employed in the total synthesis of quassinoid scaffolds.

| Strategy | Key Reaction(s) | Target Scaffold/Compound | Reference |

| Annulation via Catalytic Hydrogen Atom Transfer | HAT-initiated annulation of unsaturated carbonyls | (+)-Quassin | nih.gov |

| Aqueous Diels-Alder Reaction | Intermolecular [4+2] cycloaddition in water | Quassinoid intermediates | acs.org |

| Stepwise Ring Construction | Elaboration from a tricyclic ketone intermediate | (+)-Des-D-chaparrinone | nih.gov |

| Palladium-Catalyzed Isomerization | Conversion of an unsaturated epoxide to a ketone | (+)-Quassin | nih.gov |

These synthetic endeavors provide a blueprint for the potential total synthesis of Yadanzioside M, allowing for the controlled introduction of its specific functional groups and stereocenters.

Semi-Synthetic Derivatization of this compound and Related Quassinoids

Semi-synthesis, starting from naturally abundant quassinoids, offers a more direct route to novel analogues for biological evaluation. researchgate.netresearchgate.net This approach allows for the targeted modification of specific functional groups on the quassinoid core to explore their impact on activity. nih.govnih.gov

A primary focus of semi-synthetic efforts has been the modification of the C15 side chain, as studies have consistently shown this part of the molecule to be a key determinant of pharmacological activity. nih.gov For example, a 4-step semi-synthetic route starting from the commercially available quassinoid bruceine A has been developed to generate a variety of C15-substituted analogues. nih.gov The general scheme involves:

Protection of the reactive C3 hydroxyl group.

Saponification of the C15 ester to yield a free alcohol.

Esterification of the C15 alcohol with various carboxylic acids.

Deprotection of the C3 hydroxyl group.

This modular approach enables the creation of a library of compounds with diverse C15 ester groups, which is invaluable for SAR studies. nih.govnih.govmdpi.com Similar strategies could be applied to this compound to modify its inherent side chain. Chemical modifications of biologically inactive quassinoids have also been pursued to convert them into active compounds, often through esterification. researchgate.netresearchgate.net

The table below outlines examples of semi-synthetic modifications on related quassinoids.

| Parent Compound | Modification Site | Modification Type | Resulting Analogue | Purpose |

| Bruceine A | C3-OH | Protection with TBS ether | 3-OTBS-bruceine A | Intermediate for C15 modification |

| Bruceine A derivative | C15-ester | Saponification | C15-alcohol derivative | Intermediate for new ester synthesis |

| Bruceine A derivative | C15-OH | Esterification | Novel C15-ester analogues | SAR studies, potency improvement |

These derivatization studies provide strong evidence that the periphery of the quassinoid scaffold, particularly the C15 side chain, is amenable to chemical alteration, paving the way for the generation of novel this compound analogues with potentially enhanced properties. nih.gov

Development of Novel Reaction Strategies for Analog Generation

The demand for structurally diverse quassinoid analogues has spurred the development of novel reaction strategies to access previously unattainable chemical space. nih.govresearchgate.net These efforts go beyond simple derivatization and aim to modify the core scaffold itself or introduce functionalities in innovative ways.

Research has focused on developing new carbon-carbon bond-forming reactions to construct the polycyclic system more efficiently. researchgate.net For instance, a copper-catalyzed double coupling method was developed that enables a 3-step synthesis of the core quassinoid architecture, offering rapid access to the fundamental skeleton for further elaboration. The functionalization of specific rings, such as Ring C, has also been a significant area of investigation. researchgate.net Strategies involving Shapiro reactions and selective oxidations have been employed to construct a tricycle containing the highly oxygenated C ring, which is a common feature among many quassinoids. researchgate.net

The generation of analogues is not limited to synthetic modifications of natural products but also includes the complete synthesis of designed molecules. nih.govnih.gov This allows for the creation of compounds with significant structural deviations from the natural product, which can be crucial for optimizing biological activity and other pharmaceutical properties. nih.govnih.govmdpi.com The ability to design and synthesize novel scaffolds opens up possibilities for creating analogues with improved potency and selectivity. nih.gov

| Strategy | Description | Application | Reference |

| Copper-Catalyzed Double Coupling | A three-step sequence to rapidly form the core tricyclic system of quassinoids. | Rapid access to the quassinoid scaffold for further analog synthesis. | researchgate.net |

| C-Ring Functionalization | Multi-step synthesis involving Shapiro reaction and selective oxidations to build the oxygenated C-ring. | Synthesis of complex quassinoid intermediates like quassimarin. | researchgate.net |

| HAT-Initiated Annulation | A convergent strategy to combine two fragments, enabling efficient and enantioselective synthesis. | Total synthesis of (+)-quassin and potential for other congeners. | nih.gov |

These advanced synthetic methods are critical for expanding the chemical diversity of the quassinoid family, providing powerful tools for the future generation of novel this compound analogues.

Advanced Analytical Methodologies for Yadanzioside M Research

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

The isolation of Yadanzioside M from its natural source, typically the seeds of Brucea javanica, is the foundational step for any further research. nih.gov Given the complexity of the plant matrix, which contains numerous other related quassinoids and metabolites, high-resolution chromatographic techniques are indispensable for achieving the required separation and purity. nih.govresearchgate.net

Initial separation is often accomplished using various forms of column chromatography. oup.com Researchers have successfully employed stationary phases like silica (B1680970) gel and silicic acid to perform preliminary fractionation of the crude plant extract. oup.com Following these initial steps, High-Performance Liquid Chromatography (HPLC) is frequently used for final purification. HPLC offers superior separation capabilities, allowing for the isolation of individual compounds from complex mixtures with high resolution. mdpi.comnih.gov The purity of the isolated this compound is a critical parameter, with commercially available standards often exceeding 98% purity. chemfaces.com This level of purity is essential for accurate spectroscopic analysis and reliable bioactivity studies. The efficiency of separation in these chromatographic methods is influenced by several factors, including sample load, flow rate, and the gradient of the mobile phase. cytivalifesciences.com

| Technique | Stationary Phase/Column | Purpose | Reference |

|---|---|---|---|

| Column Chromatography | Silica Gel / Silicic Acid | Initial fractionation and isolation from crude plant extracts. | oup.com |

| High-Performance Liquid Chromatography (HPLC) | Reverse-phase columns (e.g., C18) | Final purification, separation of closely related isomers, and purity assessment. | mdpi.comnih.gov |

| Ultra-High Performance Liquid Chromatography (UHPLC) | Sub-2 µm particle columns | Offers higher resolution and faster analysis times compared to conventional HPLC, suitable for complex sample analysis. | frontiersin.org |

Advanced Spectroscopic Methods for Definitive Structural Confirmation

Once a pure sample of this compound is obtained, its chemical structure is elucidated using a combination of advanced spectroscopic methods. mdpi.com These techniques provide detailed information about the molecule's connectivity, stereochemistry, and exact mass.

Mass Spectrometry (MS) is fundamental for determining the molecular formula. High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which is used to establish the elemental composition. researchgate.netoup.com For this compound, HR-MS analysis confirms the molecular formula as C₃₄H₄₀O₁₆. oup.comchemfaces.com Techniques like Electrospray Ionization (ESI-MS) are also used to generate ions for mass analysis, often showing a protonated molecule [M+H]⁺. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the complete structural elucidation of complex organic molecules like this compound. researchgate.netlibretexts.org

¹H NMR provides information about the number and chemical environment of protons.

¹³C NMR reveals the number and type of carbon atoms in the molecule. oup.com

2D-NMR techniques , such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between protons and carbons, allowing researchers to piece together the carbon skeleton and determine the positions of various functional groups. researchgate.netresearchgate.netlibretexts.org

Infrared (IR) Spectroscopy is also utilized to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are characteristic features of quassinoid glycosides. oup.comiitm.ac.in

| Spectroscopic Method | Type of Information Obtained | Key Findings for this compound | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Precise molecular mass and elemental composition. | Confirmed molecular formula of C₃₄H₄₀O₁₆. | oup.com |

| ¹³C NMR Spectroscopy | Number and chemical environment of carbon atoms. | Provides a complete carbon skeleton map. Specific shifts are compared with related known quassinoids. | oup.comresearchgate.net |

| ¹H NMR and 2D-NMR (COSY, HMBC) | Proton environments, spin-spin coupling, and C-H connectivity. | Elucidates the complete bonding framework and relative stereochemistry of the molecule. | researchgate.netresearchgate.net |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Identifies characteristic absorptions for hydroxyl, ester, and lactone carbonyl groups. | oup.com |

Quantitative Methodologies for Biological and Chemical Research Samples

Quantitative analysis is essential for determining the concentration of this compound in various samples, which is a prerequisite for pharmacological, toxicological, and pharmacokinetic studies. ebsco.comreagent.co.uk The complexity of biological matrices (e.g., plasma, tissue) and chemical reaction mixtures presents significant analytical challenges, such as low analyte concentrations and matrix effects that can interfere with detection. uab.eduuab.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the quantitative analysis of small molecules like this compound in complex samples. researchgate.netnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net This allows for the reliable detection and quantification of the analyte even at very low concentrations (pico- to nanogram per mL range), distinguishing it from other structurally similar compounds present in the matrix. uab.eduresearchgate.net

The development of a robust quantitative method requires careful validation to ensure its accuracy, precision, specificity, and linearity. uab.edu This often involves the use of a stable isotope-labeled internal standard to correct for matrix effects and variations during sample preparation and analysis. uab.eduuab.edu While specific quantitative assays for this compound are detailed in specialized literature, the principles are well-established in the analysis of active components from medicinal plants like Brucea javanica for various research applications, including evaluating its role in the bioactivity of oil emulsions. researchgate.netnih.gov

| Methodology | Principle | Application in this compound Research | Reference |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines HPLC/UHPLC separation with highly selective and sensitive mass detection (e.g., Multiple Reaction Monitoring - MRM). | Quantification in biological fluids (plasma, urine) for pharmacokinetic studies and in cell culture or tissue samples for pharmacological research. | researchgate.netnih.gov |

| High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD) | Separates the analyte, which is then quantified based on its ultraviolet light absorption. | Used for quantification in chemical research samples and for quality control of herbal extracts when analyte concentrations are sufficiently high. | nih.gov |

| Method Validation | A process to confirm that the analytical procedure is suitable for its intended purpose. Includes testing for specificity, linearity, accuracy, precision, and stability. | Ensures the reliability and reproducibility of quantitative data for any research application. | uab.edu |

Computational and Systems Biology Approaches in Yadanzioside M Research

Network Pharmacology for Multi-Component, Multi-Target, Multi-Pathway Analysis

Network pharmacology is a systems-level approach that integrates pharmacology with network analysis to investigate the complex interactions between drugs, biological targets, and diseases. nih.govresearchgate.net This methodology is particularly valuable for studying compounds like Yadanzioside M, which is found in Brucea javanica (also known as Yadanzi), an herb containing numerous active components. nih.gov Instead of studying this compound in isolation, network pharmacology allows for the analysis of its effects in the context of the other phytochemicals present, predicting how these multiple components might act synergistically on multiple protein targets and signaling pathways. mdpi.comresearchgate.net

The typical workflow involves identifying the active compounds in the plant, predicting their biological targets using established databases, and then constructing a "compound-target-disease" network. zums.ac.ir This network provides a visual and analytical framework to understand the global effects of the herb's constituents. For Brucea javanica, studies have identified numerous active compounds, including this compound, and mapped their interactions with dozens of protein targets. nih.govnih.gov

Analysis of these networks reveals that the compounds from Brucea javanica collectively influence key signaling pathways implicated in various diseases, particularly cancer. nih.govnih.goveco-vector.com By mapping the compound targets to biological pathways, researchers can elucidate the multi-pathway mechanism of action.

Table 1: Key Signaling Pathways Modulated by Compounds from Brucea javanica

| Pathway Name | Implicated In | Key Genes/Proteins |

|---|---|---|

| PI3K-Akt Signaling Pathway | Cell Proliferation, Survival, Apoptosis | AKT1, PIK3CA, MTOR |

| MAPK Signaling Pathway | Cell Growth, Differentiation, Inflammation | MAPK1, MAPK3, JUN |

| p53 Signaling Pathway | Tumor Suppression, Apoptosis | TP53, BCL2, CASP3 |

| TNF Signaling Pathway | Inflammation, Apoptosis | TNF, IL6 |

This table summarizes major pathways identified in network pharmacology studies of Brucea javanica, the source of this compound. The compound is predicted to contribute to the modulation of these pathways.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Once potential protein targets are identified through network pharmacology or other bioinformatics approaches, molecular docking and molecular dynamics (MD) simulations are employed to investigate the specific interactions at an atomic level. nih.govmdpi.com These computational techniques are crucial for validating predicted targets and understanding the binding mechanisms of ligands like this compound.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. rasayanjournal.co.in The process involves computationally placing the three-dimensional structure of this compound into the binding site of a target protein and calculating a "docking score," which estimates the strength of the interaction. researchgate.net A lower binding energy (a more negative score) generally indicates a more stable and favorable interaction. researchgate.net Studies on the constituents of Brucea javanica have used molecular docking to confirm the binding of its active compounds to key protein targets such as AKT1, TP53, and TNF, providing a molecular basis for their observed biological effects. zums.ac.irnih.gov

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the ligand-protein complex over time. biotechrep.irnih.gov MD simulations model the movement of every atom in the complex, providing a dynamic view of the interaction and accounting for protein flexibility and the presence of solvent molecules. rasayanjournal.co.in By analyzing parameters like the root-mean-square deviation (RMSD), researchers can confirm whether the ligand remains stably bound in the protein's active site, thus adding a higher level of confidence to the docking predictions. nih.gov

Table 2: Example Molecular Docking Affinities for Brucea javanica Compounds

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Luteolin (B72000) | AKT1 | -7.5 |

| Beta-sitosterol | AKT1 | -10.2 |

| Javanicin | Alpha glucosidase | -8.0 |

| Nobiletin | AKT1 | -7.2 |

This table presents representative binding affinities from docking studies on various compounds found in Brucea javanica against identified protein targets. These values indicate strong binding potential and are used to prioritize compounds for further study.

Bioinformatics for Target and Pathway Prediction

Bioinformatics provides the foundational tools and databases necessary for modern drug discovery, including the prediction of targets and pathways for natural products like this compound. tamu.edu This field combines computer science, statistics, and biology to analyze and interpret complex biological data. bohrium.com The process typically begins by retrieving the chemical structure of this compound and using it to query specialized databases that predict potential protein targets based on chemical similarity to known ligands or other predictive algorithms.

Once a list of potential targets is generated, bioinformatics tools are used to perform enrichment analysis to identify which biological pathways are most significantly associated with these targets. nih.gov Gene Ontology (GO) analysis categorizes the targets based on their involvement in different biological processes, cellular components, and molecular functions. researchgate.net Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis maps the targets to specific signaling pathways. nih.govnih.gov This integrated analysis helps to build a comprehensive picture of the compound's potential mechanism of action. For example, bioinformatics analyses of Brucea javanica compounds have consistently pointed towards their involvement in cancer-related pathways, such as those controlling cell cycle, apoptosis, and inflammation. nih.govresearchgate.net

Table 3: Common Bioinformatics Databases and Tools in Natural Product Research

| Tool/Database | Function | Application Example |

|---|---|---|

| TCMSP | Database of traditional Chinese medicines with pharmacokinetic and target information. | Identifying potential targets for compounds in Brucea javanica. |

| GeneCards | Human gene database that integrates genomic, proteomic, and transcriptomic data. | Collecting information on disease-related genes (e.g., for cancer). |

| STRING | Database of known and predicted protein-protein interactions (PPI). | Constructing PPI networks to find key hub proteins. |

| DAVID / Metascape | Web-based tools for Gene Ontology (GO) and KEGG pathway enrichment analysis. | Determining the biological significance of predicted targets. |

In silico Screening and Virtual Profiling for Potential Bioactivities

In silico screening and virtual profiling are computational techniques used in the early stages of drug discovery to rapidly assess the potential bioactivities of a large number of compounds. nih.govmdpi.com These methods allow researchers to screen molecules like this compound against vast libraries of virtual targets to predict a wide range of pharmacological and toxicological properties before conducting expensive and time-consuming lab experiments. researchgate.netmdpi.com

Virtual screening involves docking a compound against a panel of disease-relevant targets to identify potential "hits". nih.gov This approach can help repurpose a known compound by identifying novel targets or can prioritize new natural products for a specific disease. Virtual profiling expands on this by predicting a compound's broader bioactivity profile, including its likely mechanism of action, potential side effects, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). tbzmed.ac.irmdpi.com For instance, the active compounds from Brucea javanica, including this compound, have been subjected to in silico screening to identify their key anticancer targets and to filter for the most promising therapeutic candidates within the plant extract. nih.gov This computational pre-assessment is a crucial step in modern natural product research, enabling a more targeted and efficient approach to experimental validation. mdpi.com

Future Directions and Research Challenges for Yadanzioside M

Addressing Gaps in Comprehensive Mechanistic Understanding

While preliminary studies have indicated the potential of Yadanzioside M, a comprehensive understanding of its mechanism of action at a molecular level remains a significant hurdle. nih.gov A recent network pharmacology study identified this compound as one of the primary bioactive components in Brucea javanica oil emulsion with potential anti-lung cancer activity. nih.gov However, the precise molecular targets and signaling pathways modulated by this compound are not yet fully understood. Future research will need to employ a variety of molecular and cellular biology techniques to identify its direct binding partners and unravel the downstream effects on cellular processes. Elucidating these mechanisms is crucial for predicting its efficacy and potential side effects.

Exploration of Additional Biological Activities and Therapeutic Areas

Currently, the primary focus of this compound research has been its anti-cancer properties. medchemexpress.com However, given the diverse biological activities reported for other quassinoids isolated from Brucea javanica, such as anti-inflammatory and antimalarial effects, it is plausible that this compound possesses a broader therapeutic potential. medchemexpress.comfrontiersin.org Future investigations should explore its efficacy in other disease models, including inflammatory disorders, infectious diseases, and metabolic conditions. Such studies could significantly broaden the clinical applications for this natural compound.

Advancements in Scalable and Sustainable Synthetic Routes

The isolation of this compound from its natural source, the seeds of Brucea javanica, is often inefficient and yields low quantities, making large-scale production for extensive research and potential clinical trials challenging. acs.org While the total synthesis of some complex natural products has been achieved, developing a scalable and economically viable synthetic route for this compound presents a significant chemical challenge. Future research in synthetic organic chemistry will be critical to devise efficient multi-step syntheses or semi-synthetic approaches. These advancements are essential for ensuring a sustainable and reliable supply of this compound for further investigation and development.

Strategic Development of Bioactive Analogues with Improved Specificity

The development of bioactive analogues of this compound holds promise for enhancing its therapeutic properties. researchgate.netucl.ac.uk By systematically modifying its chemical structure, chemists can aim to improve its potency, selectivity, and pharmacokinetic profile. ucl.ac.uk For instance, creating derivatives that exhibit increased specificity for cancer cells over healthy cells could lead to more effective and less toxic therapies. This strategic approach to medicinal chemistry, guided by an understanding of the structure-activity relationship, is a key step in translating the potential of this compound into a clinically viable drug.

Q & A

Q. How should researchers document methodological details to ensure reproducibility of this compound studies?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data (e.g., NMR FID files, chromatograms) in supplementary materials. Specify equipment models, software versions, and statistical codes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.